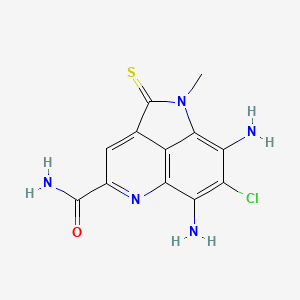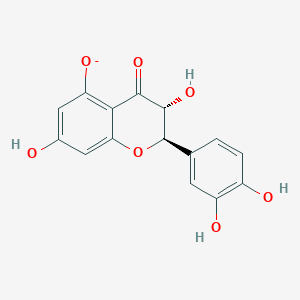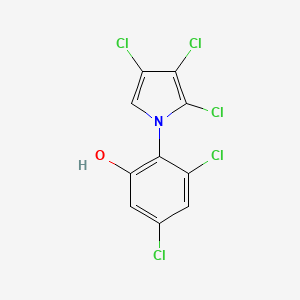
Berkelic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is notable for its intricate arrangement of functional groups, which include hydroxy, methoxycarbonyl, and carboxylic acid groups. The presence of these groups makes the compound highly reactive and versatile in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid typically involves multiple steps. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of various functional groups through selective reactions. Key steps include:
Formation of the Spirocyclic Core: This is achieved through a cyclization reaction involving a suitable precursor.
Functional Group Introduction: Hydroxy, methoxycarbonyl, and carboxylic acid groups are introduced through reactions such as esterification, hydrolysis, and oxidation.
Purification: The final product is purified using techniques like column chromatography and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxycarbonyl group can be reduced to an alcohol.
Substitution: The carboxylic acid group can undergo nucleophilic substitution to form esters or amides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for esterification or amine for amidation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Aplicaciones Científicas De Investigación
(2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid methyl ester
- (2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxamide
Uniqueness
The uniqueness of (2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid lies in its specific arrangement of functional groups and spirocyclic structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
905305-61-5 |
|---|---|
Fórmula molecular |
C29H40O9 |
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
(3S,3'S,4'S,5S,7R)-11-hydroxy-4'-[(3S)-3-methoxycarbonyl-3-methyl-2-oxopentyl]-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.05,13]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acid |
InChI |
InChI=1S/C29H40O9/c1-6-8-9-10-19-11-17-12-20(30)24(26(32)33)25-23(17)21(37-19)14-29(38-25)16(3)18(15-36-29)13-22(31)28(4,7-2)27(34)35-5/h12,16,18-19,21,30H,6-11,13-15H2,1-5H3,(H,32,33)/t16-,18+,19+,21-,28-,29-/m0/s1 |
Clave InChI |
KUPCHRRTAPZASB-FZIMWOAESA-N |
SMILES |
CCCCCC1CC2=CC(=C(C3=C2C(O1)CC4(O3)C(C(CO4)CC(=O)C(C)(CC)C(=O)OC)C)C(=O)O)O |
SMILES isomérico |
CCCCC[C@@H]1CC2=CC(=C(C3=C2[C@@H](O1)C[C@]4(O3)[C@H]([C@@H](CO4)CC(=O)[C@](C)(CC)C(=O)OC)C)C(=O)O)O |
SMILES canónico |
CCCCCC1CC2=CC(=C(C3=C2C(O1)CC4(O3)C(C(CO4)CC(=O)C(C)(CC)C(=O)OC)C)C(=O)O)O |
| 905305-61-5 | |
Sinónimos |
berkelic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide](/img/structure/B1263316.png)
![methyl (Z)-3-(3,5-dimethoxyphenyl)-2-[(Z)-3-[(4-methylpiperazin-1-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl]but-2-enoate](/img/structure/B1263320.png)










![[(2R)-3-icosanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263339.png)
![1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine](/img/structure/B1263340.png)
